molecular formula C21H24ClN3O2 B3358138 Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- CAS No. 77431-60-8

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-

Cat. No.: B3358138
CAS No.: 77431-60-8
M. Wt: 385.9 g/mol
InChI Key: WIKCMAITFKJPKF-UHFFFAOYSA-N
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Description

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by its unique structure, which includes a hexanamide backbone and a substituted acridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- typically involves multiple steps. One common method starts with the preparation of the acridine derivative. The acridine core can be synthesized through a series of reactions, including nitration, reduction, and cyclization. The 6-chloro-2-methoxy substitution is introduced via electrophilic aromatic substitution reactions.

The final step involves the coupling of the acridine derivative with hexanamide. This is usually achieved through amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine quinones, while reduction can produce amino-substituted acridines.

Scientific Research Applications

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Employed in the study of DNA interactions and as a staining agent for nucleic acids.

    Medicine: Investigated for its potential anticancer properties and as an inhibitor of specific enzymes.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- involves its interaction with biological macromolecules. The compound intercalates into DNA, disrupting the normal function of the nucleic acid. This intercalation inhibits transcription and replication processes, leading to cell death. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinacrine: An acridine derivative with antimalarial and anticancer properties.

    Acriflavine: Another acridine compound used as an antiseptic and in cancer research.

    Proflavine: Known for its antibacterial and antiviral activities.

Uniqueness

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to DNA and other biological targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-[(6-chloro-2-methoxyacridin-9-yl)amino]-N-methylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-23-20(26)6-4-3-5-11-24-21-16-9-7-14(22)12-19(16)25-18-10-8-15(27-2)13-17(18)21/h7-10,12-13H,3-6,11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKCMAITFKJPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998645
Record name 6-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N-methylhexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77431-60-8
Record name Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077431608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N-methylhexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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